(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
CAS No.: 21937-88-2
Cat. No.: VC2338853
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21937-88-2 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13) |
| Standard InChI Key | CPODDZWDVLFYKN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)C=CC(=O)O |
| Canonical SMILES | CC1=C(C(=NN1C)C)C=CC(=O)O |
Introduction
IUPAC Name
The IUPAC name for the compound is (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, indicating it contains a pyrazole ring substituted with trimethyl groups and an acrylic acid moiety.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 168.19 g/mol
Structural Features
The compound features:
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A pyrazole ring (a five-membered heterocyclic ring with two nitrogen atoms).
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A conjugated double bond in the acrylic acid side chain.
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Trimethyl substitutions on the pyrazole ring, enhancing hydrophobicity.
General Methodology
The synthesis of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves:
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Formation of the Pyrazole Core: Starting from hydrazine derivatives and diketones or β-keto esters.
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Functionalization: Introduction of trimethyl groups on the pyrazole ring via alkylation reactions.
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Acrylic Acid Coupling: Reaction with acrylic acid or its derivatives under basic conditions to form the final product.
Reaction Conditions
This compound is synthesized under mild conditions using:
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Catalysts such as potassium carbonate for base-mediated reactions.
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Solvents like ethanol or dimethylformamide (DMF) to ensure solubility of reactants.
Potential Biological Activity
Pyrazole derivatives, including (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, are known for diverse biological activities:
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Anti-inflammatory Properties: Pyrazoles are key scaffolds in anti-inflammatory drug design due to their interaction with cyclooxygenase enzymes.
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Antioxidant Potential: The conjugated system may contribute to radical scavenging activity.
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Enzyme Inhibition: Pyrazole derivatives often act as inhibitors for enzymes like lipoxygenase.
Industrial Applications
This compound may serve as:
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A precursor in organic synthesis for pharmaceuticals.
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An intermediate in agrochemical development.
Spectroscopic Data
The structural elucidation of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is confirmed using:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals corresponding to aromatic protons, methyl groups, and acrylic hydrogens.
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-NMR: Peaks for carboxylic carbon, aromatic carbons, and methyl carbons.
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Infrared Spectroscopy (IR):
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Characteristic peaks at ~1700 cm for carboxylic acid groups.
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Peaks at ~3100 cm for N-H stretching in the pyrazole ring.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Chromatographic Techniques
High-performance liquid chromatography (HPLC) is used to assess purity and confirm retention times specific to this compound.
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